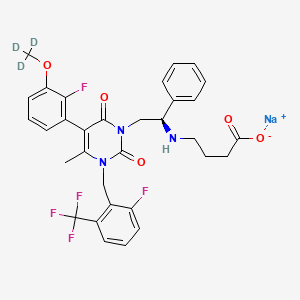
Elagolix Methoxy-d3 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elagolix Methoxy-d3 Sodium Salt is a derivative of Elagolix, a non-peptide gonadotropin-releasing hormone receptor antagonist. This compound is primarily used in the management of hormone-dependent diseases such as endometriosis and uterine fibroids . The methoxy-d3 variant is labeled with deuterium, which is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Elagolix Methoxy-d3 Sodium Salt involves several steps, starting with the preparation of the core uracil structure. The process includes:
Formation of the Uracil Core: The uracil core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: The core structure undergoes various substitution reactions to introduce the fluoro, methoxy, and trifluoromethyl groups.
Deuterium Labeling: The methoxy group is replaced with a methoxy-d3 group using deuterated reagents.
Salt Formation: The final step involves the conversion of the free acid form to its sodium salt using sodium hydroxide or another suitable base
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include:
Batch Processing: Large batches of the compound are synthesized in reactors, followed by purification steps such as crystallization and filtration.
Continuous Processing: Some manufacturers may use continuous processing techniques to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Elagolix Methoxy-d3 Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized analogs .
Scientific Research Applications
Elagolix Methoxy-d3 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the compound’s behavior under different conditions.
Biology: Employed in biological studies to investigate its effects on cellular processes and receptor interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand its metabolism and efficacy in treating hormone-dependent diseases.
Industry: Applied in the development of new therapeutic agents and in quality control processes for pharmaceutical manufacturing
Mechanism of Action
Elagolix Methoxy-d3 Sodium Salt exerts its effects by competitively binding to gonadotropin-releasing hormone receptors in the pituitary gland. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in estrogen production. The suppression of estrogen levels helps manage symptoms associated with endometriosis and uterine fibroids .
Comparison with Similar Compounds
Elagolix: The parent compound, used for similar therapeutic purposes.
Relugolix: Another gonadotropin-releasing hormone receptor antagonist with a similar mechanism of action.
Degarelix: A peptide-based gonadotropin-releasing hormone receptor antagonist used in the treatment of prostate cancer
Uniqueness: Elagolix Methoxy-d3 Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can help trace the metabolic pathways and improve the understanding of the compound’s behavior in biological systems .
Properties
Molecular Formula |
C32H29F5N3NaO5 |
|---|---|
Molecular Weight |
656.6 g/mol |
IUPAC Name |
sodium;4-[[(1R)-2-[5-[2-fluoro-3-(trideuteriomethoxy)phenyl]-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate |
InChI |
InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1/i2D3; |
InChI Key |
DQYGXRQUFSRDCH-AEPDTUAESA-M |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1F)C2=C(N(C(=O)N(C2=O)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])CC4=C(C=CC=C4F)C(F)(F)F)C.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















